molecular formula C19H23N3O B6321880 N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide CAS No. 1274891-88-1

N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide

Cat. No. B6321880
CAS RN: 1274891-88-1
M. Wt: 309.4 g/mol
InChI Key: FNWXUVVKDHLJPC-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide (NMPF) is a synthetic organic compound with a broad range of applications in various scientific fields, from drug design to chemical synthesis. NMPF is an important building block for the synthesis of complex molecules and has been used in a variety of research applications.

Scientific Research Applications

N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide has been used in a variety of scientific research applications, including drug design, chemical synthesis, and biochemistry. In drug design, N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide has been used to synthesize new compounds with potential therapeutic effects. In chemical synthesis, N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide has been used as a building block to create complex molecules. In biochemistry, N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide has been used to study the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide is not well understood. However, it is believed that the compound binds to proteins and enzymes, which alters their structure and function. This binding is believed to be mediated by hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide are not well understood. However, it is believed that the compound has an inhibitory effect on enzymes, which may lead to a decrease in the activity of certain proteins. Additionally, N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide may have an effect on the expression of certain genes, which could lead to changes in the expression of proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide in laboratory experiments is its versatility. The compound can be used in a variety of reactions, including the Biginelli reaction, the Mitsunobu reaction, and the Ugi reaction. Additionally, the compound is relatively easy to synthesize and is readily available. One of the main limitations of using N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide in laboratory experiments is that its mechanism of action is not well understood. Additionally, the compound has not been extensively studied, so its biochemical and physiological effects are not well known.

Future Directions

There are several potential future directions for research involving N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide. One potential direction is to further investigate the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide. Finally, further research could be done to explore the potential use of N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide in drug design and chemical synthesis.

Synthesis Methods

N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide can be synthesized via a variety of methods, including the Biginelli reaction, the Mitsunobu reaction, and the Ugi reaction. The Biginelli reaction is a three-component reaction between an aldehyde, an isocyanide, and an acid, which yields N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide as the product. The Mitsunobu reaction is a nucleophilic substitution reaction that involves the use of a phosphine and an alcohol, which yields N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide as the product. The Ugi reaction is a multicomponent reaction that involves the use of an aldehyde, an isocyanide, and a carboxylic acid, which yields N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide as the product.

properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-17-7-5-6-10-19(17)22(16-23)21-13-11-20(12-14-21)15-18-8-3-2-4-9-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWXUVVKDHLJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168744
Record name Formamide, N-(2-methylphenyl)-N-[4-(phenylmethyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1274891-88-1
Record name Formamide, N-(2-methylphenyl)-N-[4-(phenylmethyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1274891-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-(2-methylphenyl)-N-[4-(phenylmethyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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